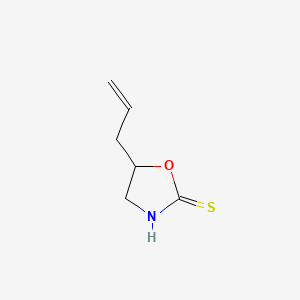

(-)-5-(2-Propenyl)-2-oxazolidinethione

Description

Structure

3D Structure

Properties

CAS No. |

15216-29-2 |

|---|---|

Molecular Formula |

C6H9NOS |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

5-prop-2-enyl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9) |

InChI Key |

QEKDLBSHZCJKRO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CNC(=S)O1 |

melting_point |

60 - 61 °C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Origin of 2 Oxazolidinethione Compounds

Natural Occurrence and Precursor Identification

The presence of (-)-5-(2-propenyl)-2-oxazolidinethione and other oxazolidinethiones is intrinsically linked to plants of the order Brassicales, which includes many common vegetables like broccoli, cabbage, and kale. nih.govoregonstate.edu These compounds are not stored within intact plant cells but are formed rapidly when plant tissues are damaged, such as through chewing by herbivores or human food preparation. nih.gov

Glucosinolate Hydrolysis as a Source of Oxazolidinethiones

Glucosinolates are a diverse group of sulfur-containing secondary metabolites characteristic of Brassica vegetables. oregonstate.edu In healthy plant tissue, glucosinolates are physically separated from the enzyme myrosinase. frontiersin.org When the plant tissue is disrupted, myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction. nih.govfrontiersin.org This enzymatic action cleaves the thioglucosidic bond, releasing glucose and an unstable intermediate aglycone. nih.gov

The fate of this aglycone is dependent on its specific chemical structure. For oxazolidinethiones to be formed, the precursor glucosinolate must possess a hydroxyl group on the second carbon (C2) of its side chain. This structural feature allows the unstable isothiocyanate, formed from the aglycone, to undergo a spontaneous intramolecular cyclization, resulting in the stable five-membered oxazolidinethione ring.

Specific Precursors to 2-Propenyl-Containing Derivatives

The direct precursor to this compound is a specific glucosinolate known as progoitrin (B1231004) , or (2R)-2-hydroxy-3-butenyl glucosinolate. oregonstate.eduresearchgate.netnih.gov Progoitrin is found in various cruciferous vegetables, including certain varieties of kale, collards, Brussels sprouts, and rapeseed. nih.govkresserinstitute.comresearchgate.netresearchgate.net

Upon hydrolysis by myrosinase, progoitrin yields an unstable hydroxy-isothiocyanate. The presence of the hydroxyl group at the C2 position facilitates an immediate internal cyclization reaction, forming the stable oxazolidinethione structure. The "2-propenyl" side chain of the final compound is derived from the butenyl side chain of the progoitrin precursor. Research into the biosynthesis of progoitrin itself has identified that it is primarily converted from 3-butenyl glucosinolate, a process mediated by a 2-oxoacid-dependent dioxygenase (ODD) enzyme. nih.gov

Enzymatic Mechanisms in 2-Oxazolidinethione Biosynthesis

The formation of this compound is a multi-step process governed by specific enzymes and influenced by various protein cofactors that can alter the final reaction products.

Role of Myrosinase and Other Hydrolytic Enzymes

The key enzyme initiating the entire process is myrosinase (a thioglucosidase). frontiersin.org Myrosinase catalyzes the essential first step: the hydrolysis of the glucosinolate precursor, progoitrin. researchgate.net This reaction is rapid and occurs as soon as cellular compartmentalization is breached. The efficiency and kinetics of myrosinase can be influenced by environmental factors such as pH, with studies showing that the yield of 5-vinyl-1,3-oxazolidine-2-thione (a related compound) from progoitrin hydrolysis increases with higher pH values. researchgate.net While myrosinase is the primary enzyme, the subsequent cyclization of the resulting hydroxy-isothiocyanate is a spontaneous chemical rearrangement that does not require further enzymatic catalysis.

Influence of Protein Factors on Hydrolysis Product Formation

The glucosinolate-myrosinase system does not always lead to the formation of isothiocyanates and their derivatives like oxazolidinethiones. The final product profile can be significantly altered by the presence of specifier proteins . nih.govnih.gov These proteins interact with the myrosinase-aglycone complex and redirect the reaction towards different outcomes. nih.govpsu.edu

Epithiospecifier Protein (ESP): In the presence of ESP, alkenyl glucosinolates (those with a terminal double bond in their side chain) are converted into epithionitriles instead of isothiocyanates. mdpi.com ESP can also promote the formation of simple nitriles from non-alkenyl glucosinolates. frontiersin.org

Nitrile-Specifier Protein (NSP): As the name suggests, NSPs promote the formation of simple nitriles from the glucosinolate aglycone, bypassing the isothiocyanate intermediate entirely. nih.govnih.govresearchgate.net This activity is strictly dependent on the presence of myrosinase but can occur with myrosinases from different Brassicaceae species. nih.gov

The action of these specifier proteins effectively competes with the pathway leading to oxazolidinethiones. By converting the aglycone into nitriles or epithionitriles, they prevent the formation of the isothiocyanate precursor necessary for cyclization. frontiersin.orgnih.gov Therefore, the relative abundance of this compound in a plant is determined not only by the concentration of its progoitrin precursor but also by the activity level of specifier proteins like ESP and NSP.

Table 1: Glucosinolate Precursors and Potential Hydrolysis Products

| Glucosinolate Precursor | Side Chain Structure | Default Product (Isothiocyanate) | Specifier Protein Product (Nitrile/Epithionitrile) | Cyclized Product (Oxazolidinethione) |

|---|---|---|---|---|

| Sinigrin (2-propenyl glucosinolate) | Alkenyl | Allyl isothiocyanate | Allyl cyanide, 1-cyano-2,3-epithiopropane | Not formed |

| Progoitrin ((2R)-2-hydroxy-3-butenyl glucosinolate) | Hydroxy-alkenyl | (2R)-2-hydroxy-3-butenyl isothiocyanate | Corresponding nitrile | This compound (Goitrin) |

| Glucoraphanin (4-methylsulfinylbutyl glucosinolate) | Non-alkenyl | Sulforaphane | Sulforaphane nitrile | Not formed |

| Glucobrassicin (Indol-3-ylmethyl glucosinolate) | Indole | Indole-3-carbinol (via unstable isothiocyanate) | Indole-3-acetonitrile | Not formed |

Table 2: Influence of Specifier Proteins on Glucosinolate Hydrolysis

| Protein Factor | Function | Effect on Glucosinolate Aglycone | Primary Product Formed | Impact on Oxazolidinethione Formation |

|---|---|---|---|---|

| Myrosinase | Primary hydrolytic enzyme | Cleaves thioglucosidic bond to form unstable aglycone. nih.gov | Isothiocyanate (default pathway). nih.gov | Essential for releasing the precursor aglycone. |

| Epithiospecifier Protein (ESP) | Specifier protein cofactor | Intercepts alkenyl aglycones. mdpi.com | Epithionitriles and simple nitriles. frontiersin.org | Inhibitory; diverts pathway away from the necessary isothiocyanate intermediate. |

| Nitrile-Specifier Protein (NSP) | Specifier protein cofactor | Intercepts aglycones. nih.gov | Simple nitriles. nih.govresearchgate.net | Inhibitory; diverts pathway away from the necessary isothiocyanate intermediate. |

Advanced Approaches to Biosynthesis Elucidation

Understanding the complex network of glucosinolate metabolism requires a combination of classical biochemical techniques and modern multi-omics approaches.

Tracer Techniques: A foundational method for pathway elucidation involves the use of isotopically labeled precursors. snscourseware.orgslideshare.net By feeding a plant a labeled compound (e.g., an amino acid with ¹⁴C or ³H) and tracking the label's incorporation into downstream metabolites, researchers can definitively trace biosynthetic routes. snscourseware.org This technique has been crucial in establishing the amino acid origins of different glucosinolate side chains.

Analytical Chemistry: The identification and quantification of glucosinolates and their highly reactive breakdown products rely on advanced analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing glucosinolates. unisi.it For separating and identifying the volatile hydrolysis products like nitriles and isothiocyanates, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity for analyzing the full spectrum of both precursor and product molecules. nih.govnih.govresearchgate.net

Genomics and Transcriptomics: With the sequencing of genomes from model plants like Arabidopsis thaliana and various Brassica crops, researchers can identify the genes responsible for biosynthetic enzymes and regulatory proteins. kegg.jpnih.gov By studying gene expression patterns (transcriptomics), scientists can correlate the expression of specific genes (e.g., for ODD enzymes that synthesize progoitrin or for specifier proteins) with the metabolic profile of the plant tissue. nih.gov This approach allows for the identification of key genetic loci, such as the GSL-OH locus which contains the gene for the enzyme that converts 3-butenyl glucosinolate into progoitrin. nih.gov

Metabolomics: This approach aims to comprehensively analyze the complete set of small-molecule metabolites within a biological sample. nih.govnih.gov By applying techniques like LC-MS and GC-MS in an untargeted or targeted manner, researchers can create a detailed snapshot of the glucosinolate metabolic network. nih.govresearchgate.net Metabolomic studies allow for the simultaneous analysis of amino acid precursors, various glucosinolates, and their diverse hydrolysis products, providing a holistic view of the pathway and how it differs between plant species or under different environmental conditions. nih.govnih.govresearchgate.net

Heterologous Expression: To confirm the function of a specific enzyme or protein identified through genomic studies, its gene can be cloned and expressed in a host organism (like E. coli or yeast) that does not naturally have the pathway. nih.gov The recombinant protein can then be purified and its activity tested in vitro with specific substrates, confirming its precise role in the biosynthetic pathway.

Isotopic Labeling and Spectroscopic Methods for Pathway Analysis

The elucidation of biosynthetic pathways for natural products, including 2-oxazolidinethione compounds, heavily relies on advanced analytical techniques. Isotopic labeling, coupled with spectroscopic methods like mass spectrometry (MS), provides a powerful approach to trace the metabolic fate of precursor molecules and map their incorporation into the final chemical structure. nih.govosti.gov This methodology is fundamental to understanding the sequence of enzymatic reactions that constitute a natural product's biosynthesis.

The core principle of this approach involves feeding a living system—such as a plant or microorganism—with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O). As the organism's metabolic machinery processes the labeled precursor, the isotope is incorporated into various intermediates and the final natural product. Sophisticated analytical platforms, such as those combining liquid chromatography with mass spectrometry (LC-MS), are then used to detect and analyze these labeled molecules. osti.gov By comparing the mass spectra of metabolites from organisms fed with labeled versus unlabeled precursors, researchers can identify which molecules are derived from the specific precursor. nih.gov The mass shift corresponding to the incorporated isotope serves as a clear signal of a biosynthetic connection.

Platforms like IsoAnalyst have been developed to streamline this process. They employ parallel stable isotope labeling (SIL) to categorize metabolites based on which precursors they incorporate. nih.gov This method allows for the simultaneous testing of several potential precursors, accelerating the process of pathway discovery. nih.gov For instance, different isotopically labeled precursors can be used to probe various aspects of a biosynthetic pathway. The choice of precursor is critical and is based on hypotheses about the pathway's initial building blocks. nih.gov

| Isotopic Precursor | Typical Biosynthetic Target | Purpose |

| [1-¹³C]acetate | Polyketides, Fatty Acids, Amino Acids | Traces the incorporation of two-carbon units; can also enter primary metabolism. nih.gov |

| [1-¹³C]propionate | Polyketides | Identifies pathways that utilize methylmalonyl-CoA as a building block. nih.gov |

| [methyl-¹³C]methionine | Various Natural Products | Labels compounds that undergo methylation via S-adenosyl methionine (SAM). nih.gov |

| [¹⁵N]glutamate | Nitrogen-containing compounds | Provides a general label for nitrogen-containing structures like alkaloids and non-ribosomal peptides. nih.gov |

By analyzing the pattern of isotopic incorporation—specifically, the number and position of labeled atoms in the final molecule—scientists can deduce the specific building blocks and the sequence of their assembly. This data is crucial for connecting observed metabolites to the biosynthetic gene clusters (BGCs) predicted from genomic data, providing a functional link between genotype and chemotype. nih.gov

Chemoproteomics for Enzyme Discovery in Natural Product Biosynthesis

While isotopic labeling helps map the flow of atoms through a pathway, identifying the specific enzymes that catalyze each step presents another challenge. Chemoproteomics has emerged as a powerful technology for enzyme discovery, particularly in complex biological systems where traditional genetic or transcriptomic approaches may be insufficient. nih.gov This strategy uses specialized chemical probes to isolate and identify active enzymes directly from a cell's proteome. nih.gov

The general workflow of a chemoproteomics experiment involves the design of affinity-based probes that mimic the natural substrate or an intermediate of the biosynthetic pathway being studied. nih.gov These probes are typically composed of three key components: a binding moiety that targets the enzyme's active site, a reactive group that forms a covalent bond with the enzyme upon activation, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment of the enzyme-probe complex. nih.gov

| Probe Component | Function | Example |

| Binding Moiety | Specifically recognizes and binds to the active site of the target enzyme class. | A molecule mimicking a biosynthetic intermediate. nih.gov |

| Reactive Group | Forms a stable, covalent linkage to the enzyme, enabling its capture. | Photoaffinity label (e.g., diazirine) or an electrophilic trap. |

| Reporter Tag | Allows for the detection, visualization, and purification of the enzyme-probe complex. | Biotin, for affinity purification on streptavidin beads. |

Once the probe has covalently labeled its target enzyme(s) within a cell lysate or living system, the entire proteome is digested into peptides. The tagged peptides are then enriched (e.g., using streptavidin beads if the tag is biotin) and analyzed by mass spectrometry. This "protein-first" approach allows for the identification of enzymes that are actively expressed and engaged in the biosynthesis of a natural product, even without prior knowledge of the corresponding gene sequence. nih.gov This method is particularly valuable for discovering enzymes in organisms whose genomes have not been sequenced or for pathways that are not encoded in contiguous gene clusters. nih.gov By linking a specific biochemical transformation to a concrete protein, chemoproteomics accelerates the characterization of novel biosynthetic pathways and provides the enzymes needed for synthetic biology applications. nih.gov

Genetic Aspects and Enzyme Engineering for Biosynthesis

The identification of genes and enzymes through genomics and chemoproteomics opens the door to understanding the genetic basis of natural product biosynthesis and enhancing production through engineering. nih.gov The ultimate goal is often to reconstruct the biosynthetic pathway in a heterologous host, such as E. coli or yeast, for sustainable and scalable production. researchgate.net

The discovery of gene targets is often achieved through a combination of genome sequencing and bioinformatics analysis, which can predict the location of biosynthetic gene clusters (BGCs). However, to confirm the function of these genes, various genetic techniques are employed. Methods like random mutagenesis or targeted gene knockouts can reveal the impact of a specific gene on the production of the compound of interest. nih.gov More advanced techniques, such as adaptive laboratory evolution (ALE), can be used to select for mutant strains with improved production phenotypes, followed by whole-genome sequencing to identify the causative mutations. nih.gov

Once the key enzymes in a pathway are identified, protein and pathway engineering strategies can be applied to optimize the production of the target molecule. nih.gov Enzyme engineering aims to improve the performance of individual catalytic components. Directed evolution, for example, involves creating a library of enzyme variants through error-prone PCR and screening for mutants with enhanced activity, stability, or substrate specificity. nih.gov

Pathway engineering focuses on optimizing the entire metabolic network to channel more precursors toward the desired product. nih.gov This can involve balancing the expression levels of different pathway genes using a library of synthetic promoters and ribosome binding sites to control transcription and translation rates. researchgate.net Another strategy is to improve the efficiency of the pathway by physically co-localizing enzymes to a specific cellular compartment, such as a membrane, to increase the local concentration of substrates and intermediates. nih.gov

| Engineering Strategy | Objective | Methodology |

| Directed Evolution | Enhance enzyme activity, stability, or specificity. | Error-prone PCR to create gene variants, followed by screening/selection for improved function. nih.gov |

| Metabolic Flux Rebalancing | Increase precursor supply and optimize pathway throughput. | Altering gene expression levels using synthetic promoters and 5'-UTRs. researchgate.net |

| Enzyme Co-localization | Increase efficiency by channeling substrates between sequential enzymes. | Fusing enzymes together or targeting them to a specific membrane or scaffold. nih.gov |

| Genome Engineering | Modify the host genome to remove competing pathways or integrate new genes. | CRISPR-based tools for targeted gene insertion, deletion, or regulation. nih.gov |

These genetic and engineering approaches are essential for transforming a newly discovered natural product pathway into a viable production platform, enabling access to complex molecules like this compound for further study and application.

Applications of 5 2 Propenyl 2 Oxazolidinethione in Complex Organic Synthesis

Asymmetric Carbon-Carbon Bond Formation

The primary utility of (-)-5-(2-Propenyl)-2-oxazolidinethione lies in its application to asymmetric carbon-carbon bond formation. By acylating the nitrogen atom, the auxiliary can be used to generate chiral enolates that exhibit high facial selectivity in reactions with various electrophiles.

N-acyl derivatives of this compound are highly effective in diastereoselective aldol (B89426) additions, a cornerstone reaction in organic synthesis for constructing β-hydroxy carbonyl compounds. wikipedia.org The reaction typically involves the formation of a metal enolate, which then reacts with an aldehyde. youtube.com The stereochemical outcome is dictated by the chiral auxiliary.

Titanium enolates of N-acyl oxazolidinethiones have been shown to proceed with high diastereoselectivity. researchgate.netresearchgate.net For instance, the reaction between the titanium enolate of an N-propionyl oxazolidinethione and an aldehyde proceeds through a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. alfa-chemistry.comharvard.edu In this model, the bulky substituent at the C5 position of the auxiliary (the propenyl group) effectively shields one face of the enolate. This forces the aldehyde to approach from the less hindered face, resulting in the preferential formation of one diastereomer, typically the "Evans syn" aldol product. researchgate.netchem-station.com The use of Lewis acids like titanium tetrachloride (TiCl₄) is crucial for forming the chelated transition state that enforces this high level of stereocontrol. nih.gov

Table 1: Diastereoselectivity in Aldol Additions with N-Propionyl Oxazolidinethione Derivatives

| Aldehyde (R-CHO) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | TiCl₄ | >98:2 | 85 |

| Isobutyraldehyde | TiCl₄ | 97:3 | 88 |

| Acrolein | TiCl₄ | 95:5 | 87 |

| Propanal | Bu₂BOTf | >99:1 | 90 |

Note: Data are representative examples from studies on related N-acyl thiazolidinethiones and oxazolidinethiones, illustrating the high syn-selectivity typically achieved. researchgate.netnih.gov

Stereoselective alkylation of chiral enolates derived from N-acyl oxazolidinone auxiliaries is a robust method for creating stereogenic centers. wikipedia.orgrsc.org This methodology is directly applicable to their thione analogues. The process begins with the deprotonation of an N-acyl derivative of this compound using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid Z-enolate. williams.edu

The stereoselectivity of the subsequent alkylation arises from the steric influence of the C5-propenyl group. This substituent effectively blocks one face of the planar enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite, less sterically hindered face. williams.eduharvard.edu This strategy is particularly effective with reactive electrophiles like benzylic and allylic halides. wikipedia.org The result is the formation of a new carbon-carbon bond with a predictable stereochemistry, leading to a product with high diastereomeric excess. nih.gov After the reaction, the chiral auxiliary can be hydrolytically removed and recovered for future use. williams.edu

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org When a chiral auxiliary like this compound is used, this reaction can be rendered highly stereoselective. researchgate.net In this context, the auxiliary is first acylated with an α,β-unsaturated carboxylic acid derivative to form an N-enoyl substrate.

The N-enoyl oxazolidinethione acts as the Michael acceptor. wikipedia.org The inherent chirality of the auxiliary directs the incoming nucleophile (the Michael donor), such as an organocuprate or a thiol, to one of the two faces of the double bond. nih.govcommonorganicchemistry.comrsc.org The conformation of the N-enoyl moiety is influenced by the steric bulk of the C5-propenyl group, which creates a preferred orientation that exposes one face of the β-carbon to nucleophilic attack while shielding the other. Copper-catalyzed additions of Grignard reagents to these systems have proven particularly effective, yielding β-substituted products with high diastereoselectivity. rsc.org

Table 2: Asymmetric Michael Addition to N-Crotonyl Oxazolidinone Derivatives

| Michael Donor (Nucleophile) | Catalyst | Diastereomeric Excess (de %) | Yield (%) |

| Me₂CuLi | - | >98 | 91 |

| Bu₂CuLi | - | >98 | 89 |

| PhMgBr | CuI | 96 | 85 |

| Thiophenol | Chiral Amine | 94 | 97 |

Note: Data are representative of results achieved with Evans-type auxiliaries, demonstrating the general efficacy of this approach. nih.govrsc.org

Stereoselective Differentiation of Prochiral Centers

A prochiral center is a molecular feature that can be converted from achiral to chiral in a single step. libretexts.org A key function of chiral auxiliaries like this compound is to differentiate between the two faces (known as enantiotopic or diastereotopic faces) of such a center. wikipedia.orgwilliams.edu

In the context of an aldol addition, the carbonyl carbon of an aldehyde is a prochiral center. libretexts.org The incoming chiral enolate, under the direction of the auxiliary, can distinguish between the Re and Si faces of the aldehyde. The rigid, chelated Zimmerman-Traxler transition state creates a diastereotopic environment where attack on one face is energetically favored over the other. harvard.eduyoutube.com This energetic difference, arising from steric interactions between the aldehyde's substituent, the enolate, and the chiral auxiliary, is the origin of the high diastereoselectivity observed in these reactions. alfa-chemistry.com Similarly, in conjugate additions to N-enoyl derivatives, the auxiliary allows the incoming nucleophile to differentiate between the two faces of the planar α,β-unsaturated system. researchgate.net

Synthesis of Chiral Intermediates for Natural Products and Complex Molecules

The reliability and high stereocontrol offered by chiral auxiliaries make them indispensable tools in the total synthesis of complex, biologically active molecules. wikipedia.orgresearchgate.net The aldol and alkylation reactions controlled by this compound and its analogues are frequently used to set crucial stereocenters in the early stages of a synthetic route. alfa-chemistry.comrsc.org

For example, the polyketide family of natural products is rich in stereogenic centers with alternating methyl and hydroxyl groups. The Evans aldol reaction is a classic strategy for constructing the characteristic β-hydroxy carbonyl fragments found in these molecules. alfa-chemistry.comchem-station.com By carefully selecting the N-acyl group and the aldehyde coupling partner, complex stereochemical arrays can be assembled with high fidelity. researchgate.net The synthesis of complex macrocycles and other architecturally challenging molecules often relies on fragments prepared using auxiliary-based methods to ensure the correct relative and absolute stereochemistry. wikipedia.orgrsc.org The ability to cleave the auxiliary to reveal a variety of functional groups, such as carboxylic acids, esters, or amides, further enhances its utility in synthetic planning. youtube.comnih.gov

Resolution of Racemic Mixtures Utilizing this compound Derivatives

Beyond inducing stereochemistry in reactions, chiral auxiliaries can be used in the resolution of racemic mixtures. This classical approach involves reacting a racemic compound, such as a carboxylic acid, with a single enantiomer of a chiral auxiliary like this compound.

The reaction, typically an acylation, converts the pair of enantiomers into a mixture of two diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated by standard laboratory techniques like crystallization or column chromatography. Once a single diastereomer has been isolated, the chiral auxiliary is cleaved, yielding the desired compound as a single enantiomer. The auxiliary can then be recovered and reused. While highly effective, this method is less atom-economical than asymmetric catalysis, as the maximum theoretical yield for the desired enantiomer is 50% from the original racemic mixture.

Structure Activity Relationship Sar Methodologies for 2 Oxazolidinethione Derivatives

Design and Synthesis of Analogs for SAR Studies

The design and synthesis of analogs are central to exploring the SAR of 2-oxazolidinethione derivatives. This process involves creating a library of related compounds by modifying specific parts of the parent molecule, particularly the substituent at the 5-position of the oxazolidinethione ring. The goal is to identify which chemical features are essential for the desired biological function.

The synthesis of 5-substituted 2-oxazolidinethiones often begins with a suitable amino alcohol precursor. For instance, 5-(4-Aminophenoxymethyl)-2-oxazolidinethiones can be synthesized through the cyclization of 1-(4-aminophenoxy)-3-amino-2-propanol using carbon disulfide in the presence of a base like potassium hydroxide. nih.gov This core structure can then be further modified. For example, reacting the aminophenoxy group with various isothiocyanates yields a series of 5-[4-(substituted thiocarbamido)phenoxymethyl]-2-oxazolidinethiones, allowing for the exploration of different substituents on the thiourea (B124793) moiety. nih.gov

SAR studies on oxazolidinone antibacterial agents have revealed that modifications at the 5-position significantly impact activity. nih.gov Key findings from these studies include:

Thiocarbonyl Conversion: Replacing the carbonyl oxygen (=O) of an acetamido group at the 5-position with a thiocarbonyl sulfur (=S) can enhance in vitro antibacterial activity. nih.gov

Substituent Lipophilicity: The antibacterial activity of 5-thiocarbonyl oxazolidinones is significantly affected by the lipophilicity of the molecule. A balance between hydrophilic or hydrophobic substituents at the 5-position and corresponding groups on an attached benzene (B151609) ring is crucial for potency. nih.gov

Chain Elongation: Extending the methylene (B1212753) chain of the 5-substituent can lead to a decrease in antibacterial activity. nih.gov

These synthetic strategies allow for the generation of diverse analogs, and the subsequent biological evaluation of these compounds provides data to build a comprehensive SAR model.

Table 1: SAR Findings for 5-Substituted 2-Oxazolidinethione Analogs

| Modification Type | Structural Change Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| Heteroatom Substitution | Replacement of carbonyl oxygen with sulfur (C=O → C=S) in the 5-substituent | Enhanced in vitro antibacterial activity | nih.gov |

| Lipophilicity Adjustment | Balancing hydrophilic/hydrophobic groups on the 5-substituent and an associated phenyl ring | Significant impact on antibacterial potency | nih.gov |

| Chain Length Modification | Elongation of the methylene chain in the 5-substituent | Decreased antibacterial activity | nih.gov |

| Functional Group Conversion | Conversion of a 5-acetamido moiety to a guanidino group | Decreased antibacterial activity | nih.gov |

Computational Approaches in Structure-Activity Relationship Analysis

Computational tools are indispensable in modern drug discovery for predicting the biological activity of novel compounds and understanding their interactions with biological targets. bibliotekanauki.pl For 2-oxazolidinethione derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used to analyze SAR. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov For 2-oxazolidinethione analogs, these descriptors can be categorized as:

3D Descriptors: These capture information about the three-dimensional structure of the molecule. Examples include GETAWAY (Geometry, Topology, and Atom-Weights Assembly), 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction), and RDF (Radial Distribution Function) descriptors. nih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule. Examples include GALVEZ indices, 2D autocorrelations, and Burden eigenvalues. nih.gov

Once calculated, these descriptors are used to develop a predictive model, often through machine learning algorithms like Artificial Neural Networks or regression analysis. nih.govnih.gov A reliable QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. rsc.orgscielo.org.mx

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a 2-oxazolidinethione derivative) when bound to a specific protein target. bibliotekanauki.plnih.gov This method helps to visualize the interactions between the ligand and the amino acid residues in the protein's active site. researchgate.netrjptonline.org By analyzing these interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the structural basis for the compound's activity. nih.gov For example, docking studies can reveal why a particular substituent at the 5-position enhances binding affinity while another diminishes it. This insight is crucial for the rational design of more potent and selective analogs. nih.gov

Table 2: Computational Methods in 2-Oxazolidinethione SAR Analysis

| Computational Method | Principle | Application in SAR | Relevant Descriptors/Outputs |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Develops a statistical model linking molecular descriptors to biological activity. nih.gov | Predicts the activity of unsynthesized analogs; identifies key physicochemical properties for activity. rsc.org | 3D-MoRSE, GETAWAY, RDF, Topological indices. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. bibliotekanauki.pl | Elucidates ligand-receptor interactions; guides the design of analogs with improved binding. nih.gov | Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic contacts. nih.gov |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic) with biological activity. scielo.org.mxscispace.com | Provides 3D contour maps to visualize favorable and unfavorable regions for substitution. scielo.org.mx | Steric and electrostatic contour maps. scispace.com |

Influence of Stereochemistry on Functional Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the functional properties of chiral compounds like (-)-5-(2-Propenyl)-2-oxazolidinethione. nih.govwiley-vch.de Since biological systems, such as protein receptors and enzymes, are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov

The biological activity of 2-oxazolidinethione derivatives can be highly dependent on the stereochemistry at the C5 position of the oxazolidinethione ring. It is common for one enantiomer to exhibit significantly higher potency than its mirror image. nih.gov For instance, studies on other chiral heterocyclic compounds have shown that one stereoisomer can be highly active while others are essentially inactive. nih.gov This difference in activity arises because only the active isomer can achieve the optimal orientation and fit within the chiral binding site of its biological target to elicit a response.

Table 3: Impact of Stereochemistry on Biological Activity

| Stereoisomer | Hypothetical Relative Activity | Reason for Differential Activity | Reference |

|---|---|---|---|

| (S)-Isomer | High | Achieves optimal fit and interaction with the chiral binding site of the biological target. | nih.gov |

| (R)-Isomer | Low or Inactive | Steric clashes or improper orientation within the binding site prevent effective interaction. | nih.gov |

| Diastereomers | Variable (Often one is more active) | Differences in the 3D arrangement of multiple chiral centers lead to distinct binding profiles. | nih.gov |

Advanced Analytical Characterization of 5 2 Propenyl 2 Oxazolidinethione

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of (-)-5-(2-Propenyl)-2-oxazolidinethione, offering non-destructive analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy), provide a complete picture of the proton and carbon framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key expected signals for this compound include multiplets for the vinyl protons (=CH₂ and -CH=) of the propenyl group, a multiplet for the methine proton on the oxazolidinethione ring (at C5), and signals corresponding to the methylene (B1212753) protons of the allyl group and the ring (at C4). A broad singlet for the N-H proton is also characteristic.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon atoms. Key resonances would include a signal for the thione carbonyl (C=S) carbon, typically found downfield. Signals for the two sp² carbons of the vinyl group, as well as the sp³ carbons of the oxazolidinethione ring and the allyl methylene group, would also be present.

COSY: A COSY experiment would confirm the connectivity between adjacent protons, for instance, showing correlations between the methine proton at C5 and the adjacent methylene protons at C4 and the allyl side chain, as well as coupling within the vinyl group protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| N-H | ~8.0-9.0 | br s | - |

| C2 (C=S) | - | - | ~185-195 |

| C4 (-CH₂-) | ~3.2-3.8 | m | ~45-55 |

| C5 (-CH-) | ~4.5-5.0 | m | ~75-85 |

| C1' (-CH₂-) | ~2.4-2.8 | m | ~35-45 |

| C2' (-CH=) | ~5.7-6.0 | m | ~130-135 |

| C3' (=CH₂) | ~5.0-5.3 | m | ~115-120 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected vibrational frequencies include a sharp peak for the N-H stretch, typically around 3200-3400 cm⁻¹. The C=S (thione) stretching vibration is expected in the 1200-1050 cm⁻¹ region. The allyl group would be identified by C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the ring and side chain would appear just below 3000 cm⁻¹. The C-O-C stretching of the oxazolidine (B1195125) ring would also produce a distinct signal, typically in the 1100-1000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| Alkene C-H | Stretch | 3010 - 3095 |

| Alkane C-H | Stretch | 2850 - 2960 |

| C=C | Stretch | 1640 - 1680 |

| C=S (Thione) | Stretch | 1050 - 1200 |

| C-O | Stretch | 1000 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular formula C₆H₉NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 143.04). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. A primary fragmentation pathway would likely involve the loss of the allyl side chain (C₃H₅, 41 Da), resulting in a significant fragment ion. Other fragmentations could involve the cleavage of the oxazolidinethione ring. The study of fragmentation patterns in related oxazolidinone derivatives helps in rationalizing the breakdown routes of the protonated molecules. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

| 143 | [C₆H₉NOS]⁺ | Molecular Ion (M⁺) |

| 102 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 70 | [C₃H₄NS]⁺ | Fragment from ring cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for analytical quantification. Given the chiral nature of this compound, chiral chromatography is particularly important.

High-Performance Liquid Chromatography (HPLC) and Variants (e.g., HPLC-UV, HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. For a chiral molecule like this compound, chiral HPLC is necessary to separate it from its enantiomer.

This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of oxazolidinone analogues. researchgate.net The mobile phase often consists of a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol or ethanol. plos.org Detection is commonly performed using a UV detector or a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths. The development of such methods is crucial for controlling the enantiomeric purity of the drug substance. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility for direct GC analysis, GC-MS is invaluable for analyzing any volatile byproducts or degradation products that may arise during its synthesis or storage.

For GC-MS analysis of related compounds, derivatization is often employed to increase volatility and thermal stability. impactfactor.org For instance, the analysis of related oxazolidine structures has been successfully performed using GC-MS, often revealing diastereomeric products that can be distinguished. medchemexpress.com The mass spectrometer detector provides definitive identification of the separated volatile components based on their mass spectra and comparison with spectral libraries.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) stands as a powerful and indispensable analytical technique for the sensitive and selective characterization of this compound. This method combines the high-resolution separation capabilities of UHPLC with the precise mass identification and structural elucidation power of mass spectrometry. The application of UHPLC-MS allows for the determination of the compound's purity, identification of related substances and potential degradation products, and its quantification in various matrices.

The inherent complexity of biological and environmental samples necessitates the high efficiency and resolution offered by UHPLC systems. nih.gov The coupling of UHPLC with mass spectrometry provides a robust platform for the analysis of oxazolidinone derivatives. nih.govnih.gov The typical workflow involves the chromatographic separation of this compound from other components in a sample, followed by its ionization and detection by the mass spectrometer.

Chromatographic Separation

The chromatographic separation is typically achieved on a reversed-phase column, where the separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. A gradient elution program is often employed to ensure optimal separation of the target compound and any impurities.

A representative set of UHPLC parameters for the analysis of this compound is detailed in the table below.

| Parameter | Value |

| UHPLC System | Acquity UPLC I-Class or similar |

| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometric Detection

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound, typically operating in the positive ion mode. High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are employed for accurate mass measurements, which aids in the confirmation of the elemental composition of the parent ion and its fragments. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is utilized for structural elucidation. In this mode, the precursor ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

The table below outlines typical mass spectrometry parameters for the analysis of this compound.

| Parameter | Value |

| Mass Spectrometer | Xevo TQ-S micro or similar triple quadrupole; Q-Orbitrap or similar HRMS |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |

| Collision Gas | Argon |

Data Analysis and Interpretation

The data acquired from the UHPLC-MS analysis provides both qualitative and quantitative information. The retention time from the UHPLC separation serves as a primary identifier, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound (C₆H₉NOS), the expected exact mass of the neutral molecule is 143.0456. The protonated molecule [M+H]⁺ would have an m/z of approximately 144.0534.

In MS/MS analysis, the fragmentation of the [M+H]⁺ ion can provide valuable structural information. The table below presents a hypothetical fragmentation pattern for this compound based on common fragmentation pathways for similar structures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 144.0534 | 112.0450 | CH₄S (Methanethiol) |

| 144.0534 | 100.0294 | C₂H₄O (Acetaldehyde) |

| 144.0534 | 84.0447 | C₂H₄S (Thioacetaldehyde) |

| 144.0534 | 71.0390 | C₄H₅O (Crotonaldehyde) |

The identification and characterization of potential impurities and degradation products are also critical aspects of the UHPLC-MS analysis. nih.govrsc.org By comparing the mass spectra of unknown peaks to that of the parent compound and considering potential chemical transformations (e.g., oxidation, hydrolysis), the structures of these related substances can be proposed. nih.gov The high sensitivity and selectivity of UHPLC-MS make it an ideal technique for the trace-level detection and identification of such impurities. mdpi.com

Theoretical and Computational Chemistry of 2 Oxazolidinethiones

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like (-)-5-(2-Propenyl)-2-oxazolidinethione. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and energy levels within the molecule. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. nih.gov It is frequently used to investigate the structure, reactivity, and spectroscopic properties of heterocyclic compounds, including 2-oxazolidinethiones. DFT calculations can provide valuable information on optimized geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.govcuny.edu For instance, DFT studies on related chiral benzimidazoles have been used to gain insights into their structural properties and chemical reactivity through Frontier Molecular Orbital (FMO) analysis. nih.gov Such analyses on this compound would help in understanding its stability and reaction preferences.

DFT calculations are also employed to explore the relationship between structure and reactivity in various reactions. cuny.edu For chiral oxazolidines, DFT calculations have been utilized to investigate reaction mechanisms, such as the formation of these heterocycles. researchgate.net Although specific DFT studies focusing solely on this compound are not extensively documented, the principles and methodologies applied to analogous systems provide a robust framework for its theoretical investigation.

Molecular Orbital Theory (e.g., Kohn-Sham MO theory)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules by describing electrons as delocalized over the entire molecule in specific orbitals. Within the framework of DFT, the Kohn-Sham MO theory is a widely used approach. It simplifies the many-electron problem into a set of equations for non-interacting electrons moving in an effective potential. This allows for the calculation of orbital energies and shapes.

The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly insightful. For conjugated molecules, the introduction of substituent groups can be analyzed using methods like the absolutely localized molecular orbitals (ALMO) based analysis to understand their effect on the HOMO and LUMO energy levels. rsc.org For this compound, the propenyl group and the thione group would significantly influence the frontier orbitals. The HOMO is likely to be associated with the electron-rich sulfur atom and the pi-system of the propenyl group, making it susceptible to electrophilic attack. The LUMO would be associated with the C=S bond and the rest of the heterocyclic ring, indicating its propensity to react with nucleophiles. Computational studies on thiophene (B33073) sulfonamide derivatives have shown how the presence of heteroatoms can influence the isodensity surfaces of FMOs. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For reactions involving 2-oxazolidinethiones, computational studies can provide a detailed energy profile of the reaction pathway, helping to understand stereoselectivity and reactivity.

For example, computational methods have been employed to study the aza-Cope-Mannich tandem reaction of substituted oxazolidines to form pyrrolidines, aiming to determine reaction conditions that favor specific stereoisomers. emich.edu While this study does not involve a 2-oxazolidinethione, the approach of delineating the energy profile for a multi-step reaction is directly applicable.

In the context of the propenyl group, DFT studies on the cycloaddition of ozone to allyl alcohol, a structurally similar system, have been performed to understand the reaction mechanism and thermodynamics. researchgate.net Such studies reveal the structures and energies of minima and transition states, providing insights into the reactivity of the double bond. researchgate.net These findings suggest that similar computational approaches could be used to investigate reactions of the propenyl group in this compound, such as electrophilic additions or cycloadditions. The aromaticity of transition states in pericyclic reactions, a concept that can be computationally evaluated, has been shown to be related to reactivity. beilstein-journals.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are essential for understanding the three-dimensional structure and dynamic properties of compounds like this compound.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is crucial for understanding the behavior of flexible molecules. For this compound, the rotation around the single bond connecting the propenyl group to the oxazolidinethione ring, as well as the puckering of the five-membered ring, will lead to different conformers with varying energies.

Computational studies on the conformational preferences of substituted oxazolidinediones and related proline analogues have been conducted using DFT. researchgate.netnih.gov These studies investigate how substituents affect the conformational preferences and the energy barriers for interconversion between different conformers. For example, in diastereomeric (5S)-methyl-3-(o-aryl)-2,4-oxazolidinediones, the barriers to rotation about the N-C(aryl) bond were found to be solvent-dependent. researchgate.net Similar computational analyses could predict the most stable conformers of this compound and how these conformations might influence its reactivity and stereochemical control in asymmetric synthesis. The development of computational tools like the ACE program aims to predict the stereochemical outcome of asymmetric reactions by performing efficient conformational searches and energy calculations. dntb.gov.ua

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatics, exchange-repulsion (Pauli repulsion), polarization, and charge transfer. rsc.org This analysis provides a deeper understanding of the nature of chemical bonds and intermolecular interactions.

Emerging Research Avenues and Future Perspectives

Integration of Synthetic Biology and Chemical Synthesis for Analog Generation

The convergence of synthetic biology and traditional chemical synthesis is opening new frontiers for the creation of novel analogs of (-)-5-(2-Propenyl)-2-oxazolidinethione. This integrated approach harnesses the high selectivity of biological systems and the broad scope of chemical reactions to produce complex chiral molecules that are otherwise difficult to access.

Biocatalysis, which utilizes enzymes or whole microbial cells, is a cornerstone of this strategy. nih.gov Enzymes offer exceptional stereo-, regio-, and chemoselectivity, making them ideal for establishing key chiral centers in a molecule's scaffold. nih.gov For instance, enzymes like lipases, esterases, and alcohol dehydrogenases can be used to produce enantiomerically pure building blocks, which are then elaborated through conventional chemical synthesis to yield a diverse range of oxazolidinethione analogs. nih.govnih.gov This strategy is particularly valuable in the pharmaceutical industry for building libraries of structurally related compounds for drug discovery programs. researchgate.net

Key strategies for integrating biocatalysis include:

Biocatalytic preparation of chiral building blocks: Enzymes are used to synthesize key chiral intermediates from simple, often renewable starting materials. These intermediates, possessing the desired stereochemistry, are then converted into the final oxazolidinethione analogs using established chemical methods. nih.gov

Enzymatic kinetic resolution: Racemic mixtures of synthetic intermediates can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired stereoisomer. nih.gov

Engineered metabolic pathways: Advances in synthetic biology allow for the design of novel metabolic pathways in microorganisms to produce complex precursors. researchgate.net These precursors can then be harvested and chemically modified.

The synergy between the precise, gentle conditions of biocatalysis and the power of organic synthesis provides a robust platform for generating structural diversity. rsc.org This approach not only allows for the creation of analogs with modified side chains or altered ring structures but also promotes greener and more sustainable chemical manufacturing processes. researchgate.net

| Approach | Description | Key Advantages | Relevant Enzyme Classes |

| Chiral Building Block Synthesis | Use of enzymes to create enantiopure precursors from prochiral or racemic starting materials. nih.gov | High enantioselectivity, mild reaction conditions, potential use of renewable feedstocks. | Lipases, Esterases, Alcohol Dehydrogenases, Toluene Dioxygenase. nih.govnih.gov |

| Kinetic Resolution | Enzymatic separation of a racemic mixture by selectively transforming one enantiomer. nih.gov | Access to enantiomerically enriched compounds from readily available racemic mixtures. | Hydrolases, Oxidoreductases. rsc.org |

| Engineered Biosynthesis | Designing and implementing novel enzymatic pathways in host organisms to produce specific chemical scaffolds. researchgate.net | One-pot synthesis from simple carbon sources like glucose, reduced downstream processing. | Varies widely based on target molecule; often involves multiple enzyme classes (e.g., P450s, transferases). |

Development of Novel Catalytic Systems Utilizing Oxazolidinethiones

The inherent chirality and rigid cyclic structure of oxazolidinethiones, including this compound, make them excellent candidates for use as chiral ligands in asymmetric catalysis. nih.gov Researchers are actively developing novel catalytic systems where the oxazolidinethione moiety serves as a controlling element to induce stereoselectivity in a wide range of chemical transformations.

These chiral auxiliaries can be readily modified to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur, transforming them into powerful ligands for transition metals such as palladium, copper, and rhodium. scilit.com The steric and electronic properties of the oxazolidinethione ligand can be fine-tuned by altering the substituent at the 5-position (e.g., the 2-propenyl group), allowing for the optimization of the catalyst for a specific reaction. nih.gov

The development of these novel catalytic systems is focused on several key areas:

Asymmetric Alkylations and Allylations: Catalysts incorporating oxazolidinethione-based ligands have shown promise in directing the stereoselective formation of carbon-carbon bonds. nih.gov

Cycloaddition Reactions: The defined three-dimensional structure of the ligand can influence the facial selectivity of Diels-Alder and other cycloaddition reactions, leading to the formation of specific stereoisomers. nih.gov

Aldol (B89426) Reactions: Chiral Lewis acid catalysts derived from oxazolidinethiones can control the stereochemical outcome of aldol condensations, a fundamental C-C bond-forming reaction in organic synthesis. nih.gov

The utility of oxazolidinethiones extends beyond their role as ligands. The core heterocyclic structure itself can act as an organocatalyst, facilitating reactions through the formation of transient covalent intermediates. nih.gov The development of these metal-free catalytic systems is a significant area of research, aligning with the principles of green chemistry. rsc.org The versatility of the oxazolidinethione scaffold ensures its continued exploration in the design of next-generation catalysts for efficient and selective synthesis. researchgate.netnih.gov

| Catalyst Type | Role of Oxazolidinethione | Example Applications | Key Feature |

| Transition Metal Complexes | Chiral Ligand | Asymmetric alkylations, allylic substitutions, cycloadditions, aldol reactions. nih.gov | The rigid, sterically defined structure of the ligand controls the stereochemical outcome of the metal-catalyzed reaction. scispace.com |

| Organocatalysts | Core Catalytic Scaffold | Aldol reactions, Michael additions. | Metal-free catalysis, promoting reactions through non-covalent interactions or transient covalent bond formation. nih.gov |

| Covalent Organic Frameworks (COFs) | Structural Building Block | Heterogeneous catalysis for multi-component reactions. rsc.org | High surface area, thermal stability, and potential for catalyst recyclability. rsc.org |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Advanced computational modeling has become an indispensable tool for accelerating research into compounds like this compound. Methods such as Density Functional Theory (DFT) provide profound insights into reaction mechanisms, stereoselectivity, and the prediction of synthetic outcomes, guiding experimental work and reducing trial-and-error in the laboratory. unimib.itresearchgate.net

Computational studies are being applied to:

Elucidate Reaction Mechanisms: DFT calculations can map the entire energy landscape of a chemical reaction, identifying transition states and intermediates. researchgate.net This allows researchers to understand how reactants are converted to products, for example, in the cycloaddition reactions used to form the oxazolidinethione ring or in subsequent functionalization steps. unimib.it This knowledge is crucial for optimizing reaction conditions and improving yields.

Predict Stereoselectivity: By calculating the energies of different transition states leading to various stereoisomers, computational models can accurately predict which product will be favored. This is particularly important in asymmetric synthesis where the oxazolidinethione acts as a chiral auxiliary or ligand. nih.gov

Design Novel Analogs and Catalysts: Computational screening can be used to evaluate the properties of virtual libraries of oxazolidinethione analogs before committing to their synthesis. arxiv.org Similarly, modeling can predict the catalytic efficacy of new ligand designs based on the oxazolidinethione scaffold, accelerating the development of more efficient and selective catalysts. nih.gov

Interpret Spectroscopic Data: Theoretical calculations of NMR spectra, vibrational frequencies (IR), and electronic transitions can aid in the structural characterization of newly synthesized compounds, confirming that the desired product has been obtained. nih.gov

The integration of these in silico techniques with practical bench chemistry creates a powerful synergistic workflow. nih.gov Predictive modeling helps to formulate hypotheses that can be tested experimentally, leading to a deeper understanding of the fundamental chemical principles governing the synthesis and reactivity of this compound and its derivatives.

| Computational Method | Application Area | Information Gained |

| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state structures, reaction energy profiles, activation barriers. researchgate.net |

| DFT / Ab initio Methods | Stereoselectivity Prediction | Relative energies of diastereomeric transition states, prediction of major and minor products. nih.gov |

| Molecular Docking / QSAR | Catalyst and Analog Design | Binding affinities, interaction modes, prediction of biological activity or catalytic performance. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Calculation of electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-5-(2-Propenyl)-2-oxazolidinethione, and how can enantiomeric purity be optimized during synthesis?

- Methodological Answer : The synthesis of oxazolidinethione derivatives typically involves cyclization reactions of thiocarbamates or thioesters. For example, analogous compounds like 2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one are synthesized via refluxing precursors with phenyl isocyanate in acetonitrile in the presence of K₂CO₃ . To optimize enantiomeric purity, chiral auxiliaries or asymmetric catalysis may be employed. However, enantiomerization during recrystallization (e.g., as observed in 5-phenyl-2-oxazolidinethione derivatives) necessitates careful monitoring via chiral HPLC or polarimetry .

Q. How can this compound be characterized structurally and functionally in plant systems?

- Methodological Answer : Metabolite profiling under stress conditions (e.g., nitrogen deficiency) using LC-MS or GC-MS is critical. For instance, 5-(2-propenyl)-2-oxazolidinethione was detected in maize roots under low-N conditions, showing a 14.7-fold increase in low-N sensitive (LNS) genotypes . Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Comparative analysis with synthetic standards (e.g., via retention time alignment in HPLC) ensures accurate identification .

Q. What biological roles does this compound play in plant stress responses?

- Methodological Answer : This compound is implicated in nitrogen metabolism and stress signaling. In maize, its accumulation in LNS genotypes under low-N conditions suggests a role in detoxification or redox regulation . Targeted knockout studies using CRISPR/Cas9 in model plants (e.g., Arabidopsis) or isotope-labeled tracer experiments (e.g., ¹⁵N) could elucidate its biosynthetic pathway and interaction with other metabolites like Glu-Ser-Gly-Cys derivatives .

Advanced Research Questions

Q. How do enantiomeric differences in 5-substituted oxazolidinethiones affect their biological activity?

- Methodological Answer : Enantiomers of oxazolidinethiones (e.g., (R)- vs. (S)-5-phenyl derivatives) exhibit distinct bioactivity due to stereospecific enzyme interactions. For example, (R)-5-vinyl-2-oxazolidinethione (epigoitrin) has been studied for its goitrogenic effects . To compare enantiomers, chiral separation via HPLC with cellulose-based columns (e.g., Chiralpak IB) followed by in vitro enzyme inhibition assays (e.g., thyroid peroxidase) is recommended .

Q. How can contradictory data on metabolite accumulation (e.g., 14.7-fold vs. no change in different genotypes) be resolved?

- Methodological Answer : Discrepancies in metabolite levels (e.g., between LNS and low-N tolerant maize) may arise from genetic variation in transporters or regulatory genes. RNA-seq or proteomic analysis of root tissues under low-N stress can identify differentially expressed genes (e.g., glutathione S-transferases) linked to metabolite turnover. Statistical validation via ANOVA with post-hoc tests (e.g., Tukey’s HSD) ensures robustness .

Q. What strategies improve the stability of this compound during storage and experimental handling?

- Methodological Answer : Oxazolidinethiones are prone to oxidation and enantiomerization. Storage at 2–8°C in amber vials under inert gas (e.g., argon) minimizes degradation . For experimental use, stabilize the compound in buffered solutions (pH 6–7) with antioxidants like ascorbic acid. Purity checks via TLC or UPLC before critical assays are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.